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molecular formula C11H14ClNO2 B8659423 2-Chloro-5-{[(oxan-2-yl)oxy]methyl}pyridine CAS No. 132951-11-2

2-Chloro-5-{[(oxan-2-yl)oxy]methyl}pyridine

Cat. No. B8659423
M. Wt: 227.69 g/mol
InChI Key: RHOKJICKMBAHQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05292452

Procedure details

A mixture of 85 g of 6-chloro-3-pyridinecarbinol, 800 ml of dioxan and 129.8 g of 3,4-dihydro-2H-pyran was treated with 5.7 g of p-toluenesulphonic acid monohydrate, stirred at room temperature for 0.75 hours and subsequently at 65° C. for 2.75 hours. The reaction mixture was treated with 15 ml of triethylamine and, after cooling, taken up in diethyl ether. Repeated washing with saturated sodium chloride solution, drying over sodium sulphate and evaporation yielded 153.2 g of crude 2-chloro-5-[(tetrahydro-2-pyranyloxy)methyl]pyridine as a brown-red oil.
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
129.8 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
5.7 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([CH2:7][OH:8])=[CH:5][N:4]=[C:3]([Cl:9])[CH:2]=1.O1CCOCC1.[O:16]1[CH:21]=[CH:20][CH2:19][CH2:18][CH2:17]1.C(N(CC)CC)C>C(OCC)C.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>[Cl:9][C:3]1[CH:2]=[CH:1][C:6]([CH2:7][O:8][CH:17]2[CH2:18][CH2:19][CH2:20][CH2:21][O:16]2)=[CH:5][N:4]=1 |f:5.6|

Inputs

Step One
Name
Quantity
85 g
Type
reactant
Smiles
C1=CC(=NC=C1CO)Cl
Name
Quantity
800 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
129.8 g
Type
reactant
Smiles
O1CCCC=C1
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
5.7 g
Type
catalyst
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
AMBIENT
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
stirred at room temperature for 0.75 hours and subsequently at 65° C. for 2.75 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after cooling
WASH
Type
WASH
Details
Repeated washing with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over sodium sulphate and evaporation

Outcomes

Product
Details
Reaction Time
2.75 h
Name
Type
product
Smiles
ClC1=NC=C(C=C1)COC1OCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 153.2 g
YIELD: CALCULATEDPERCENTYIELD 113.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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